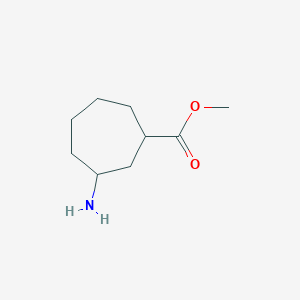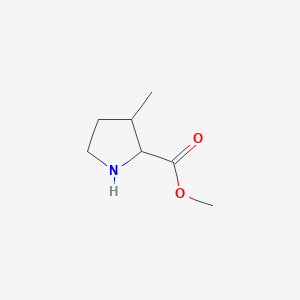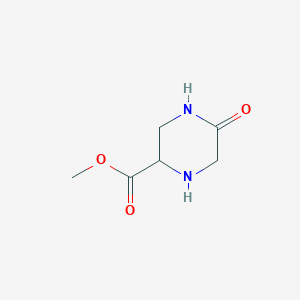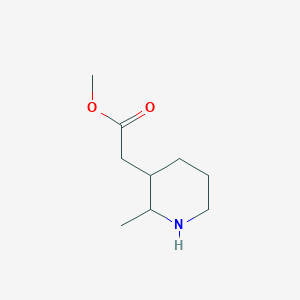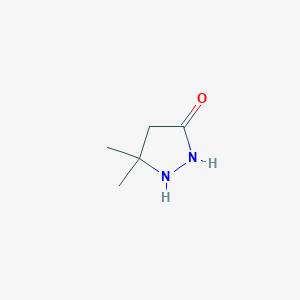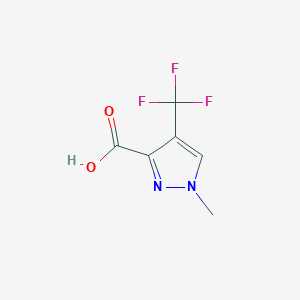![molecular formula C9H6F3NO B7966982 2-(trifluoromethyl)-6,7-dihydrocyclopenta[b]pyridin-5-one](/img/structure/B7966982.png)
2-(trifluoromethyl)-6,7-dihydrocyclopenta[b]pyridin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(trifluoromethyl)-6,7-dihydrocyclopenta[b]pyridin-5-one is a fluorinated heterocyclic compound. The presence of the trifluoromethyl group imparts unique physicochemical properties, making it a valuable compound in various fields such as pharmaceuticals, agrochemicals, and materials science. The compound’s structure includes a cyclopenta[B]pyridine ring system, which is known for its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of pyridine derivatives using reagents such as Togni Reagent I . The reaction conditions often require the presence of a base and a suitable solvent to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced fluorinating agents and catalysts can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(trifluoromethyl)-6,7-dihydrocyclopenta[b]pyridin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
2-(trifluoromethyl)-6,7-dihydrocyclopenta[b]pyridin-5-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of agrochemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of 2-(trifluoromethyl)-6,7-dihydrocyclopenta[b]pyridin-5-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable candidate for drug development, as it can interact with various enzymes and receptors, modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Trifluoromethyl)pyridine-5-boronic acid: Shares the trifluoromethyl group and pyridine ring but differs in its boronic acid functionality.
2,3,5-Trichloropyridine: Contains multiple halogen substituents, offering different reactivity and applications.
4-Amino-5-methyl-1H-pyridin-2-one: Similar pyridine ring system but with different substituents, leading to varied biological activities.
Uniqueness
2-(trifluoromethyl)-6,7-dihydrocyclopenta[b]pyridin-5-one is unique due to its combination of the trifluoromethyl group and the cyclopenta[B]pyridine ring system. This combination imparts distinct physicochemical properties, making it a versatile compound for various applications in research and industry.
Propriétés
IUPAC Name |
2-(trifluoromethyl)-6,7-dihydrocyclopenta[b]pyridin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO/c10-9(11,12)8-4-1-5-6(13-8)2-3-7(5)14/h1,4H,2-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFXYYKXVFLMOEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1N=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
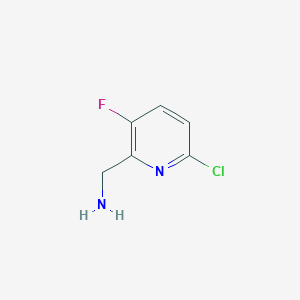
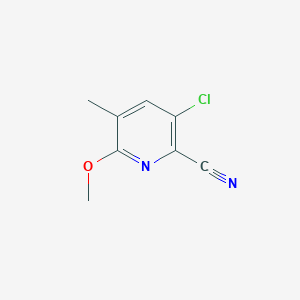
![4-bromo-7-methoxybenzo[d][1,3]dioxole](/img/structure/B7966913.png)




